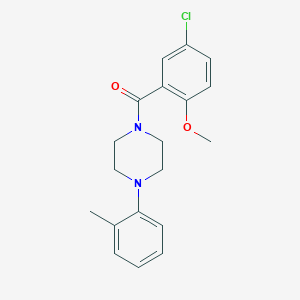
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine
説明
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine, also known as CMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazines, which are organic compounds that have a wide range of biological activities.
作用機序
The precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which could explain its effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a wide range of physiological and behavioral processes, including locomotor activity, anxiety-like behavior, cognitive function, and pain perception. These effects are thought to be mediated by the modulation of neurotransmitter systems in the brain, as well as the activation of certain signaling pathways.
実験室実験の利点と制限
One of the main advantages of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is its high selectivity for certain receptors in the brain, which allows for precise modulation of specific neural circuits. This could be useful for studying the role of these circuits in various physiological and pathological processes. However, one of the limitations of this compound is its complex synthesis method, which limits its availability and applicability in certain research settings.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods that could increase the availability and accessibility of this compound. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. These receptors are involved in a wide range of physiological and pathological processes, and their modulation by this compound could provide insights into the underlying mechanisms of these processes.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-5-3-4-6-17(14)21-9-11-22(12-10-21)19(23)16-13-15(20)7-8-18(16)24-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPICKYATNWUDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
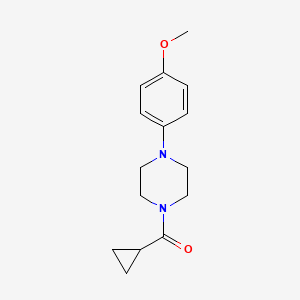
![1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4429703.png)
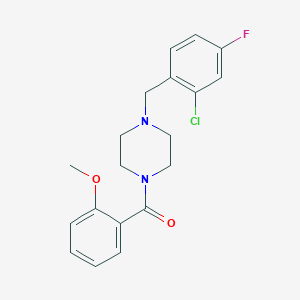
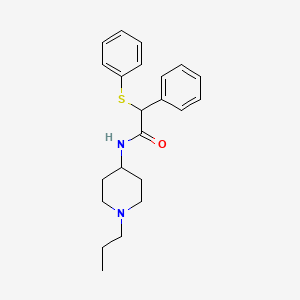
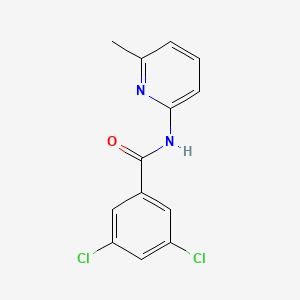

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
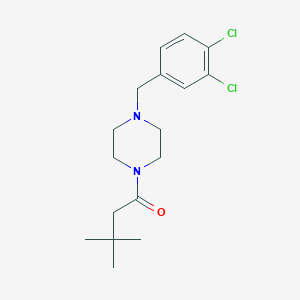
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4429772.png)
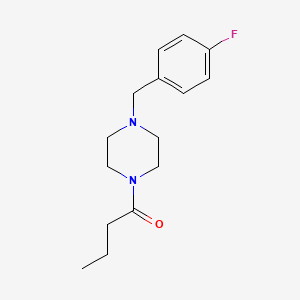

![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)